molecular formula C9H8Cl2OS B14060119 1-Chloro-1-(4-chloro-3-mercaptophenyl)propan-2-one

1-Chloro-1-(4-chloro-3-mercaptophenyl)propan-2-one

Cat. No.: B14060119
M. Wt: 235.13 g/mol
InChI Key: XEMWTMRAMDFNEW-UHFFFAOYSA-N
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Description

1-Chloro-1-(4-chloro-3-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H8Cl2OS It is a chlorinated derivative of propanone, featuring both chloro and mercapto functional groups on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(4-chloro-3-mercaptophenyl)propan-2-one typically involves the chlorination of 1-(4-chloro-3-mercaptophenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(4-chloro-3-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-1-(4-chloro-3-mercaptophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-chloro-3-mercaptophenyl)propan-2-one involves its interaction with various molecular targets. The chloro and mercapto groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This compound may also undergo redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-1-(4-(difluoromethoxy)-3-mercaptophenyl)propan-2-one: Similar structure but with a difluoromethoxy group instead of a chloro group.

    1-(4-Chloro-3-mercaptophenyl)propan-2-one: Lacks the additional chloro group on the propanone moiety.

Uniqueness

1-Chloro-1-(4-chloro-3-mercaptophenyl)propan-2-one is unique due to the presence of both chloro and mercapto groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.

Properties

Molecular Formula

C9H8Cl2OS

Molecular Weight

235.13 g/mol

IUPAC Name

1-chloro-1-(4-chloro-3-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C9H8Cl2OS/c1-5(12)9(11)6-2-3-7(10)8(13)4-6/h2-4,9,13H,1H3

InChI Key

XEMWTMRAMDFNEW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)Cl)S)Cl

Origin of Product

United States

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